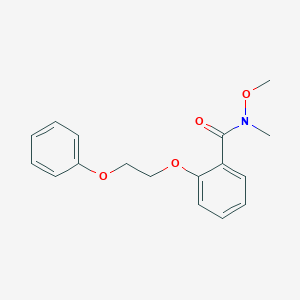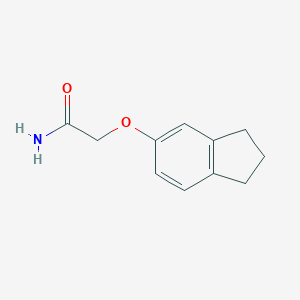
N-(2-methylphenyl)-1H-benzimidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-1H-benzimidazol-2-amine, also known as MBZP, is a chemical compound that belongs to the class of benzimidazole derivatives. It is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents. MBZP has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
作用机制
The mechanism of action of N-(2-methylphenyl)-1H-benzimidazol-2-amine is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. In cancer cells, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In Alzheimer's disease, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to play a role in the development of the disease. The exact mechanism of action of N-(2-methylphenyl)-1H-benzimidazol-2-amine in agriculture and material science is still under investigation.
Biochemical and Physiological Effects
N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects in the body. In cancer cells, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to reduce the formation of beta-amyloid plaques in the brain, which are associated with cognitive decline. In agriculture, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to inhibit the growth of fungi by disrupting their cell membranes. In material science, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been used as a building block for the synthesis of materials with unique optical and electronic properties.
实验室实验的优点和局限性
N-(2-methylphenyl)-1H-benzimidazol-2-amine has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and has a high purity and stability. It is also versatile and can be used in various fields of research. However, N-(2-methylphenyl)-1H-benzimidazol-2-amine has some limitations, including its low solubility in water and the need for careful control of reaction conditions during synthesis.
未来方向
There are several future directions for research on N-(2-methylphenyl)-1H-benzimidazol-2-amine. In medicine, further studies are needed to explore its potential as a treatment for cancer and Alzheimer's disease. In agriculture, research is needed to develop more effective and environmentally friendly pesticides using N-(2-methylphenyl)-1H-benzimidazol-2-amine. In material science, N-(2-methylphenyl)-1H-benzimidazol-2-amine can be used as a building block for the synthesis of new materials with unique properties, such as conducting polymers and luminescent materials. Overall, N-(2-methylphenyl)-1H-benzimidazol-2-amine has great potential for various scientific applications and is an exciting area of research.
合成方法
N-(2-methylphenyl)-1H-benzimidazol-2-amine can be synthesized through several methods, including the reaction of 2-aminobenzimidazole with 2-methylphenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2-aminobenzimidazole with 2-methylphenyl isocyanate in the presence of a base such as potassium carbonate. The synthesis of N-(2-methylphenyl)-1H-benzimidazol-2-amine is a complex process that requires careful control of the reaction conditions to obtain a high yield and purity.
科学研究应用
N-(2-methylphenyl)-1H-benzimidazol-2-amine has been studied for its potential applications in various scientific fields. In medicine, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides. In agriculture, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been shown to have fungicidal properties and can be used as a pesticide to control plant diseases. In material science, N-(2-methylphenyl)-1H-benzimidazol-2-amine has been used as a building block for the synthesis of novel materials with unique properties.
属性
产品名称 |
N-(2-methylphenyl)-1H-benzimidazol-2-amine |
|---|---|
分子式 |
C14H13N3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H13N3/c1-10-6-2-3-7-11(10)15-14-16-12-8-4-5-9-13(12)17-14/h2-9H,1H3,(H2,15,16,17) |
InChI 键 |
SXLMEPQWOAXDAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3N2 |
规范 SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)

![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)


![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)






![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)